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Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectroscopic Characterization: N-butyl-3-isopropoxybenzamide

Topic: Structural Elucidation & Spectroscopic Characterization of N-butyl-3-isopropoxybenzamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Spectroscopic Characterization of N-butyl-3-isopropoxybenzamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Compound Identity

N-butyl-3-isopropoxybenzamide is a structural analog often encountered in medicinal chemistry libraries targeting TRP channels or as a lipophilic intermediate in the synthesis of local anesthetics. Its physicochemical profile combines a lipophilic butyl chain with a meta-substituted ether, presenting unique spectroscopic signatures essential for purity validation.

This guide provides a high-fidelity reference for the spectroscopic identification of this compound, synthesizing theoretical chem-informatics with standard experimental protocols.

Chemical Identity Table
PropertyValue
IUPAC Name N-butyl-3-(propan-2-yloxy)benzamide
Molecular Formula

Molecular Weight 235.32 g/mol
Monoisotopic Mass 235.1572 Da
CAS Registry Not widely listed; Analogous to 2782-40-3 (N-butylbenzamide)
Physical State Viscous colorless oil or low-melting white solid

Synthesis & Impurity Profile (Contextual Grounding)

To accurately interpret spectra, one must understand the synthesis origin. The most robust route involves the amidation of 3-isopropoxybenzoic acid.

Reaction Workflow (Graphviz)

The following diagram outlines the synthesis logic and potential impurities (e.g., unreacted amine or acid) that may appear in the spectra.

SynthesisPath Start1 3-Isopropoxybenzoic Acid Inter Acid Chloride Intermediate Start1->Inter Reflux, 2h Start2 Thionyl Chloride (SOCl2) Start2->Inter Product N-butyl-3-isopropoxybenzamide Inter->Product DCM, 0°C -> RT Reagent n-Butylamine (Excess) Reagent->Product Imp1 Impurity: Residual Acid Product->Imp1 Hydrolysis Imp2 Impurity: Butylamine HCl Product->Imp2 Salt Formation

Caption: Figure 1. Synthesis pathway via acid chloride activation, highlighting potential impurities that may confound spectral analysis.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

Expert Insight: The meta substitution creates a distinct aromatic pattern (singlet-like, two doublets, one triplet).[1] The isopropoxy group provides a diagnostic septet/doublet pair, while the butyl chain appears as a classic alkyl series.

H NMR (Proton) Reference

Solvent:


 (Chloroform-d) | Frequency: 400 MHz[1]
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Logic
7.35 - 7.28 Triplet (t)1HAr-H (C5)Meta-proton, coupled to C4/C6.
7.25 - 7.20 Multiplet (m)2HAr-H (C2, C6)Ortho to carbonyl; deshielded by anisotropy.
7.02 - 6.98 Doublet of doublets1HAr-H (C4)Ortho to alkoxy; shielded by resonance (+M effect).
6.15 Broad Singlet (br s)1HNH (Amide)Exchangeable; shift varies with concentration/temp.
4.60 Septet (

Hz)
1HO-CH -Me

Deshielded by oxygen; characteristic isopropoxy signal.
3.45 Quad/Trip (

Hz)
2HN-CH

Deshielded by adjacent Nitrogen.
1.60 Quintet2HN-CH

-CH

Beta to nitrogen.
1.40 Sextet2H-CH

-Me
Gamma to nitrogen.
1.35 Doublet (

Hz)
6HO-CH-(CH

)

Isopropyl methyls.
0.95 Triplet (

Hz)
3HButyl CH

Terminal methyl.
C NMR (Carbon) Reference

Solvent:


 | Frequency: 100 MHz
Shift (

, ppm)
AssignmentNote
167.5 C=O (Amide)Characteristic amide carbonyl.
157.8 Ar-C -O (C3)Ipso carbon attached to oxygen (deshielded).
136.5 Ar-C -CO (C1)Ipso carbon attached to carbonyl.
129.6 Ar-C (C5)Meta carbon.
118.5 Ar-C (C6)Ortho carbon.
117.8 Ar-C (C4)Para to carbonyl.
113.2 Ar-C (C2)Isolated carbon between substituents.
70.1 O-CH Isopropyl methine.
39.8 N-CH

Butyl alpha-carbon.
31.7 Alkyl CH

Butyl beta-carbon.
22.0 Isopropyl CH

Equivalent methyls.
20.1 Alkyl CH

Butyl gamma-carbon.
13.8 Butyl CH

Terminal methyl.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended. Molecular Ion:



Fragmentation Pathway (Graphviz)

The fragmentation pattern is dominated by the cleavage of the amide bond and the loss of the alkyl chains.

MassSpec Parent Parent Ion [M+H]+ m/z 236 Frag1 Acylium Ion [C10H11O2]+ m/z 163 Parent->Frag1 - Butylamine (73 Da) Frag3 Butyl Amine Loss [Neutral Loss] Frag2 Loss of Isopropyl [C7H5O]+ m/z 121 Frag1->Frag2 - Propene (42 Da) (McLafferty-like)

Caption: Figure 2. Predicted ESI-MS fragmentation pathway showing the primary acylium ion formation.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.

Wavenumber (

)
IntensityAssignmentDescription
3300 - 3280 Medium, BroadN-H StretchAmide hydrogen bonding.
2960 - 2870 StrongC-H StretchAlkyl chains (butyl + isopropyl).
1640 - 1630 StrongC=O Stretch Amide I band (Diagnostic).
1550 - 1540 MediumN-H BendAmide II band.
1250 - 1230 StrongC-O-C StretchAryl alkyl ether stretch.
750 - 690 MediumAr-H BendMeta-substituted benzene ring.

Experimental Protocols & Validation

To ensure data integrity (Trustworthiness), follow these self-validating protocols.

NMR Sample Preparation
  • Solvent Selection: Use

    
     (99.8% D) + 0.03% TMS.
    
    • Why: Chloroform minimizes amide proton exchange compared to MeOD, allowing the NH signal to be visible.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Validation: If the solution is cloudy, filter through glass wool. Particulates cause line broadening.

  • Acquisition: Run 16 scans for

    
    H and 256+ scans for 
    
    
    
    C.
Purity Check (TLC)

Before spectral analysis, confirm purity.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm) and Iodine stain (for the butyl chain).

  • Expected

    
    :  ~0.4 - 0.5 (Amides are moderately polar).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for NMR shift prediction rules).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Source for N-butylbenzamide fragmentation patterns used for analog prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules in C NMR).
  • PubChem Database. (2024).[3][4] Compound Summary for N-butylbenzamide (CID 76024). (Base structure for homology comparison).

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Culture Optimization and Functional Characterization of N-butyl-3-isopropoxybenzamide

This Application Note is designed for researchers investigating N-butyl-3-isopropoxybenzamide , a bioactive benzamide derivative often utilized in structure-activity relationship (SAR) studies targeting ion channels (spe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating N-butyl-3-isopropoxybenzamide , a bioactive benzamide derivative often utilized in structure-activity relationship (SAR) studies targeting ion channels (specifically TRP family modulators) and inflammatory signaling pathways.

Executive Summary & Mechanism

N-butyl-3-isopropoxybenzamide (CAS: 880564-41-0) is a lipophilic small molecule characterized by a benzamide core with a specific 3-isopropoxy substitution. Structurally, it shares significant homology with known Transient Receptor Potential (TRP) channel modulators and certain Histone Deacetylase (HDAC) inhibitors .

In cell culture, this compound is primarily investigated for its ability to:

  • Modulate Calcium Influx: Acting as a probe for TRP channels (e.g., TRPM8), often inducing or inhibiting intracellular

    
     transients.
    
  • Suppress Inflammatory Cytokines: Benzamide derivatives frequently inhibit NF-

    
    B signaling, reducing TNF-
    
    
    
    and IL-6 production in stimulated macrophages.

Key Physicochemical Constraints:

  • Lipophilicity (LogP): High (~3.2–3.8). Requires organic solvent solubilization (DMSO).

  • Aqueous Solubility: Poor. Prone to precipitation in serum-rich media if not diluted correctly.

Preparation & Solubilization Protocol

Stock Solution Preparation

The hydrophobicity of N-butyl-3-isopropoxybenzamide requires strict adherence to a "Dry-Solvent" protocol to prevent micro-precipitation, which causes false negatives in assays.

ParameterSpecificationRationale
Solvent DMSO (Anhydrous, Cell Culture Grade)Ethanol is too volatile; water causes immediate precipitation.
Stock Concentration 10 mM - 50 mMHigh concentration minimizes DMSO volume in final culture (<0.1%).
Storage -20°C (Aliquot: 20-50

L)
Repeated freeze-thaw cycles degrade the amide bond.
Vortexing 30 seconds (vigorous)Ensures complete dissolution of the crystalline solid.
Working Solution (The "Step-Down" Method)

Critical Step: Do not add the 50 mM DMSO stock directly to the cell culture plate. This causes "shock precipitation" at the injection site.

Protocol:

  • Intermediate Dilution: Dilute the Stock (e.g., 10 mM) 1:10 in Serum-Free Media or PBS to create a 1 mM "10x Working Solution."

    • Note: The solution may turn slightly cloudy. Vortex immediately.

  • Final Application: Add the 10x Working Solution to the cell culture well (containing 90% volume complete media) to achieve the 1x target concentration (e.g., 100

    
    M).
    

Cytotoxicity Profiling (MTT/CCK-8 Assay)

Before functional assays, the No-Observed-Adverse-Effect Level (NOAEL) must be established. Benzamides can exhibit mitochondrial toxicity at high concentrations.

Experimental Design
  • Cell Line: HEK293T (General toxicity) or RAW 264.7 (Inflammation model).

  • Seeding Density:

    
     cells/well (96-well plate).
    
  • Duration: 24 hours.

Step-by-Step Protocol
  • Seeding: Plate cells in 100

    
    L complete media. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Remove old media. Add 100

    
    L fresh media containing N-butyl-3-isopropoxybenzamide at varying concentrations:
    
    • Range: 0, 1, 5, 10, 25, 50, 100

      
      M.
      
    • Vehicle Control: 0.1% DMSO (Must match the highest drug concentration's DMSO content).

  • Incubation: 24 hours.

  • Readout: Add 10

    
    L CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.
    

Data Interpretation:

  • 
     Calculation:  Use non-linear regression (Sigmoidal dose-response).
    
  • Safe Window: Select concentrations where viability > 90% for functional assays.

Functional Assay: Intracellular Calcium Flux ( Imaging)

Given the structural similarity to TRP modulators, this is the gold-standard assay for characterizing N-butyl-3-isopropoxybenzamide.

Workflow Visualization

The following diagram outlines the logical flow for the Calcium Flux assay, ensuring proper loading and baseline correction.

CalciumFlux Start Cell Seeding (Black-walled 96-well plate) Loading Dye Loading (Fluo-4 AM + Pluronic F-127) Start->Loading 24h Incubation Wash Wash Step (HBSS/HEPES Buffer) Loading->Wash 45 min @ 37°C Baseline Baseline Recording (30 seconds) Wash->Baseline Equilibration Injection Compound Injection (N-butyl-3-isopropoxybenzamide) Baseline->Injection Auto-injector Response Measure Fluorescence (Ex: 494nm / Em: 516nm) Injection->Response Real-time Kinetics Analysis Data Analysis (F/F0 Ratio) Response->Analysis

Caption: Workflow for Calcium Flux Assay using Fluo-4 AM. Critical steps include the wash to remove extracellular dye and baseline recording to establish F0.

Detailed Protocol
  • Buffer Prep: Use HBSS with 20 mM HEPES (pH 7.4). Avoid serum , as albumin binds benzamides, reducing potency.

  • Dye Loading: Incubate cells with 4

    
    M Fluo-4 AM + 0.04% Pluronic F-127 for 45 mins.
    
  • Compound Addition:

    • Prepare 5x compound solution in HBSS.

    • Inject 20

      
      L into 80 
      
      
      
      L buffer in the well.
  • Controls:

    • Positive Control: Ionomycin (1

      
      M) or Capsaicin (if TRPV1+).
      
    • Antagonist Mode: Pre-incubate with known TRP antagonist (e.g., BCTC) for 10 mins before adding N-butyl-3-isopropoxybenzamide.

Functional Assay: Anti-Inflammatory Screening (LPS Challenge)

Benzamides often exert anti-inflammatory effects by inhibiting cytokine release.

Experimental Logic
  • Model: RAW 264.7 Macrophages.

  • Stimulus: Lipopolysaccharide (LPS) induces TLR4 signaling

    
     NF-
    
    
    
    B translocation
    
    
    NO/TNF-
    
    
    release.
  • Hypothesis: N-butyl-3-isopropoxybenzamide inhibits this pathway.

Protocol
  • Pre-treatment: Treat cells with the compound (10, 30

    
    M) for 1 hour  prior to stimulation.
    
  • Stimulation: Add LPS (Final concentration: 1

    
    g/mL).
    
  • Incubation:

    • For NF-

      
      B (Nuclear Translocation): 1 hour. Fix and stain.
      
    • For Nitric Oxide (Griess Assay): 24 hours. Collect supernatant.

  • Griess Assay: Mix 50

    
    L supernatant + 50 
    
    
    
    L Sulfanilamide + 50
    
    
    L NED solution. Read at 540 nm.

Pathway Mechanism Diagram

The following diagram illustrates the putative mechanism of action where N-butyl-3-isopropoxybenzamide modulates TRP channels, leading to downstream calcium signaling or anti-inflammatory effects.

Mechanism Compound N-butyl-3-isopropoxybenzamide TRP TRP Channel (TRPM8/TRPV1) Compound->TRP Agonism/Modulation Ca Ca2+ Influx TRP->Ca Channel Opening Calmodulin Calmodulin Ca->Calmodulin Activation NFkB NF-kB Complex Calmodulin->NFkB Inhibition (Putative) Nucleus Nuclear Translocation NFkB->Nucleus Reduced Translocation Cytokines Cytokine Release (TNF-a, IL-6) Nucleus->Cytokines Reduced Expression

Caption: Putative signaling cascade. The compound modulates TRP channels, increasing cytosolic Calcium, which may crosstalk with inflammatory pathways to suppress cytokine release.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound concentration > Solubility limitUse the "Step-Down" dilution method (Section 2.2). Limit final DMSO to <0.1%.
High Background (Ca Assay) Dye leakage or incomplete washingAdd Probenecid (2.5 mM) to buffer to inhibit anion transporters.
Cell Detachment DMSO toxicity or washing stressUse Poly-L-Lysine coated plates; wash gently using an automated dispenser.
No Effect Observed Target expression missingVerify TRP channel expression in your cell line using Western Blot or qPCR.

References

  • BenchChem. (2024). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. Retrieved from

  • National Institutes of Health (NIH). (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ. PMC7177742. Retrieved from

  • MDPI. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs. Molecules. Retrieved from

  • Science.gov. (2023). Selected Benzamide Derivatives: Topics and Pharmacological Applications. Retrieved from

  • Sigma-Aldrich. (2023). General Cell Culture Protocols for Lipophilic Small Molecules. Retrieved from

Application

N-butyl-3-isopropoxybenzamide for in vivo animal studies

An Application Note and Protocol for the In Vivo Evaluation of N-butyl-3-isopropoxybenzamide as a Novel Therapeutic Agent Authored by a Senior Application Scientist This document provides a comprehensive guide for resear...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vivo Evaluation of N-butyl-3-isopropoxybenzamide as a Novel Therapeutic Agent

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of N-butyl-3-isopropoxybenzamide, a novel chemical entity (NCE). The protocols outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, assess its therapeutic efficacy in relevant animal models, and provide preliminary safety data. The experimental designs emphasize scientific integrity, ethical considerations, and data-driven decision-making.

Guiding Principles and Strategic Overview

The in vivo assessment of an NCE like N-butyl-3-isopropoxybenzamide is a multi-stage process. The primary objective is to bridge the gap between in vitro activity and potential clinical utility. This journey begins with understanding how the compound behaves within a living system (pharmacokinetics) and subsequently demonstrating its desired biological effect (pharmacodynamics) in a disease model.

All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).[1][2] The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[3] This guide proposes a logical flow from initial characterization to efficacy testing.

Experimental Logic Flow

The proposed workflow ensures that each experimental stage informs the next, optimizing the use of resources and animals.

G A Formulation & Vehicle Selection B Pharmacokinetic (PK) Studies (Rodent) A->B C Dose-Range Finding Efficacy Studies B->C D Definitive Efficacy Studies C->D Determines Optimal Dose E Preliminary Toxicology (Acute/Subchronic) C->E F Mechanism of Action (MoA) Studies D->F Confirms In Vivo Target Engagement

Caption: High-level workflow for in vivo NCE evaluation.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring consistent and maximal bioavailability for the intended route of administration. For early-stage in vivo studies, oral (gavage) and intraperitoneal (IP) injections are common.

Causality Behind Vehicle Choice: An inappropriate vehicle can lead to poor solubility, precipitation of the compound upon administration, and erratic absorption, thereby confounding study results. The goal is to use a vehicle that is inert, safe, and effectively solubilizes or suspends the test article.[4]

Recommended Screening Protocol:

  • Solubility Assessment: Test the solubility of N-butyl-3-isopropoxybenzamide in a panel of common, well-tolerated vehicles.

  • Stability Check: Ensure the compound remains stable in the chosen vehicle for the duration of the preparation and administration period.

  • Dose Formulation Analysis: For definitive studies, the concentration and homogeneity of the test article in the vehicle should be analytically verified, for instance, by HPLC.[5]

VehiclePrimary UseKey Considerations
0.5% Methylcellulose Oral (Suspension)Good for suspending insoluble compounds. Commonly used in rodent toxicology studies.[5]
Corn Oil Oral (Solution/Suspension)Suitable for lipophilic compounds. Used in studies of dl-3-n-butylphthalide (NBP).[6]
Sterile Saline (0.9%) Parenteral (IV, IP, SC)For water-soluble compounds. May require pH adjustment.
20% PEG 400 in Saline Parenteral (Solution)Co-solvent system for poorly water-soluble compounds. Monitor for potential toxicity.[4]

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N-butyl-3-isopropoxybenzamide is essential for designing meaningful efficacy studies. These studies correlate the administered dose with the resulting concentration of the drug in the plasma and, potentially, in the target tissue over time.

Self-Validating System: A robust PK study includes both intravenous (IV) and the intended therapeutic route (e.g., oral) arms. The IV data provides a measure of absolute bioavailability when compared to the oral data, validating the efficiency of absorption.[5][7]

Protocol: Single-Dose PK Study in Sprague-Dawley Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 200-250g.

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg in a suitable parenteral vehicle).

    • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg in an oral vehicle).

  • Procedure:

    • Administer the compound.

    • Collect sparse blood samples (approx. 100-150 µL) via tail vein or saphenous vein at predetermined time points.

    • Suggested Time Points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[8]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuge to separate plasma, and store at -80°C until analysis.

  • Bioanalysis: Quantify plasma concentrations of N-butyl-3-isopropoxybenzamide using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration in the plasma.[5]
Time to Cmax TmaxThe time at which Cmax is reached.[9]
Area Under the Curve AUCThe total drug exposure over time.[5]
Elimination Half-life The time required for the plasma concentration to decrease by half.[7][9]
Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation (AUCoral/AUCIV).[5][10]

Efficacy/Pharmacodynamic (PD) Studies

Based on its benzamide structure, N-butyl-3-isopropoxybenzamide could possess activity in several therapeutic areas. We present protocols for two distinct, high-probability applications: neuroprotection and analgesia.

Scenario A: Evaluation as a Neuroprotective Agent in an Ischemic Stroke Model

Rationale: Many centrally-acting compounds show promise in mitigating neuronal damage after stroke. The compound dl-3-n-butylphthalide (NBP) is an approved agent for ischemic stroke, and its evaluation provides a robust template for a novel agent.[11][12][13] The primary mechanism often involves reducing inflammation, oxidative stress, and apoptosis.[12][13][14]

Experimental Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice. This model mimics the pathophysiology of human ischemic stroke.[15]

  • Animals: Male Sprague-Dawley rats (280-320g).

  • Grouping (n=8-10 per group):

    • Sham Operation + Vehicle.

    • MCAO + Vehicle.

    • MCAO + N-butyl-3-isopropoxybenzamide (Low, Mid, High doses, e.g., 20, 40, 80 mg/kg). Doses should be informed by PK and tolerability data.

  • MCAO Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90-120 minutes, followed by reperfusion.[14]

  • Drug Administration: Administer the first dose (e.g., via oral gavage) immediately after reperfusion and continue daily for the duration of the study (e.g., 3-14 days).[15]

  • Primary Endpoints:

    • Neurological Deficit Scoring: Evaluate motor and neurological function daily using a standardized scale like the modified Neurological Severity Score (mNSS).[11][15]

  • Secondary/Mechanistic Endpoints:

    • Immunohistochemistry/Western Blot: Analyze brain tissue from the ischemic penumbra for markers of inflammation (e.g., NF-κB, IL-1β), oxidative stress (e.g., Nrf2), and apoptosis (e.g., cleaved caspase-3).[13][14][16]

G cluster_0 Pre-Op cluster_1 Day 0: Surgery & Dosing cluster_2 Days 1-7: Monitoring & Dosing cluster_3 Day 7: Terminal Endpoints A Animal Acclimation & Grouping B Induce MCAO (90 min ischemia) A->B C Reperfusion & First Dose Admin B->C D Daily Dosing C->D E Daily Neurological Scoring (mNSS) F Sacrifice E->F At Study End G Brain Harvest F->G H TTC Staining (Infarct Volume) G->H I Tissue Processing (IHC/Western) G->I

Sources

Method

High-throughput screening with N-butyl-3-isopropoxybenzamide

Application Note & Protocol: High-Throughput Screening for Novel HDAC Inhibitors Using N-butyl-3-isopropoxybenzamide Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of N-buty...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Throughput Screening for Novel HDAC Inhibitors Using N-butyl-3-isopropoxybenzamide

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of N-butyl-3-isopropoxybenzamide, a novel benzamide derivative, to characterize its potential as a Histone Deacetylase (HDAC) inhibitor. While N-butyl-3-isopropoxybenzamide is a novel compound with uncharacterized biological activity, its core benzamide structure is a feature found in several known HDAC inhibitors. This structural alert warrants investigation into this therapeutic target class. The following protocols outline a robust, fluorescence-based HTS assay, secondary validation, and dose-response methodologies suitable for identifying and characterizing novel modulators of HDAC activity.

Introduction to HDACs and High-Throughput Screening

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin compaction and transcriptional repression. Dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a specific biological target.[1] These automated assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) and are essential for accelerating the initial phases of drug development.[2] This application note details a validated HTS workflow to assess the inhibitory potential of N-butyl-3-isopropoxybenzamide against a representative Class I HDAC enzyme.

Hypothetical Signaling Pathway and Mechanism of Action

HDAC enzymes are key regulators of gene transcription. In a simplified model, Histone Acetyltransferases (HATs) add acetyl groups to histone tails, creating a relaxed chromatin structure that allows for gene transcription. HDACs reverse this process. Inhibition of HDACs by a small molecule like N-butyl-3-isopropoxybenzamide would lead to hyperacetylation of histones, resulting in a more open chromatin state and the potential re-expression of tumor suppressor genes.

HDAC_Pathway cluster_nucleus Cell Nucleus DNA DNA Histone Histone Proteins HAT HAT (Histone Acetyltransferase) Acetylation Acetylation (Open Chromatin) HAT->Acetylation Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Deacetylation Deacetylation (Closed Chromatin) HDAC->Deacetylation Removes Acetyl Groups Compound N-butyl-3-isopropoxybenzamide Compound->HDAC Inhibits Acetylation->DNA Acetylation->Histone Transcription Gene Transcription (e.g., Tumor Suppressors) Acetylation->Transcription Enables Deacetylation->DNA Deacetylation->Histone NoTranscription Transcriptional Repression Deacetylation->NoTranscription Causes

Caption: Mechanism of HDAC inhibition by N-butyl-3-isopropoxybenzamide.

HTS Assay Principle and Workflow

The primary screening assay is a commercially available, fluorescence-based kit that measures the activity of a purified human HDAC enzyme. The principle involves a two-step reaction:

  • Deacetylation: The HDAC enzyme deacetylates a fluorogenic substrate.

  • Developer Addition: A developer solution is added that specifically processes the deacetylated substrate, releasing a highly fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC enzyme activity.

Inhibitors of HDAC will prevent the deacetylation of the substrate, resulting in a low fluorescence signal.

HTS_Workflow Start Start: Compound Library (N-butyl-3-isopropoxybenzamide) Dispense Dispense 50 nL Compound into 384-well plate Start->Dispense AddEnzyme Add HDAC Enzyme & Fluorogenic Substrate Dispense->AddEnzyme Incubate1 Incubate (60 min, 37°C) AddEnzyme->Incubate1 AddDeveloper Add Developer Solution Incubate1->AddDeveloper Incubate2 Incubate (15 min, RT) AddDeveloper->Incubate2 ReadPlate Read Fluorescence (Ex/Em = 360/460 nm) Incubate2->ReadPlate Analyze Data Analysis: Calculate Z' & % Inhibition ReadPlate->Analyze End End: Identify 'Hits' Analyze->End

Caption: High-throughput screening workflow for HDAC inhibitor identification.

Materials and Reagents

Reagent / Material Supplier Catalog No. Comments
HDAC Class I Fluorimetric Drug Discovery KitEnzo Life SciencesBML-AK511Contains HDAC1 enzyme, substrate, developer, and Trichostatin A (TSA) control.
N-butyl-3-isopropoxybenzamideCustom SynthesisN/ASolubilized in 100% DMSO to a 10 mM stock concentration.
DMSO, AnhydrousSigma-Aldrich276855For compound dilution and controls.
384-Well Black, Flat-Bottom PlatesCorning3712Low-volume, suitable for fluorescence assays.
Assay BufferIncluded in KitBML-KI142
Multichannel Pipettes and TipsVariousN/A
Automated Liquid Handlere.g., Echo 525Beckman CoulterFor low-volume compound dispensing.
Plate Readere.g., PHERAstar FSXBMG LABTECHWith fluorescence intensity detection capabilities.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen

This protocol is designed to rapidly screen N-butyl-3-isopropoxybenzamide at a single, high concentration to determine if it exhibits inhibitory activity.

1. Compound Plate Preparation:

  • Prepare a 1 mM intermediate plate of N-butyl-3-isopropoxybenzamide by diluting the 10 mM stock 1:10 in DMSO.

  • Prepare control wells containing 100% DMSO (negative control) and 1 mM Trichostatin A (positive control inhibitor).

2. Assay Procedure:

  • Using an acoustic liquid handler, dispense 50 nL of the compound or controls from the source plate into the wells of a 384-well black assay plate. This results in a final assay concentration of 10 µM.

  • Prepare the HDAC1 enzyme/substrate master mix according to the kit manufacturer's instructions in the provided assay buffer.

  • Add 25 µL of the enzyme/substrate mix to each well of the assay plate.

  • Seal the plate and incubate for 60 minutes at 37°C.

  • Prepare the Developer solution according to the kit instructions.

  • Add 25 µL of the Developer solution to each well.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

3. Data Analysis and Hit Criteria:

  • Calculate the Z-factor (Z') to assess assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay.

  • Calculate the percent inhibition for the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • A "hit" is defined as any compound exhibiting ≥50% inhibition in the primary screen.

Protocol 2: Dose-Response and IC50 Determination

For compounds identified as hits in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

1. Compound Plate Preparation:

  • Perform a 10-point, 1:3 serial dilution of N-butyl-3-isopropoxybenzamide in DMSO, starting from a 10 mM stock. This creates a concentration range for testing (e.g., 100 µM to 1.7 nM final assay concentration).

2. Assay Procedure:

  • Follow the Primary HTS Assay protocol (Section 5.1), dispensing 50 nL of each concentration of the compound into designated wells.

  • Include 100% DMSO and positive control wells on each plate.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration as described previously.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Hypothetical Data and Interpretation

The following table summarizes hypothetical data from a screen designed to characterize the potency of N-butyl-3-isopropoxybenzamide.

Parameter N-butyl-3-isopropoxybenzamide Trichostatin A (Control)
Primary Screen (% Inhibition @ 10 µM) 85.2%98.5%
IC50 Value (µM) 1.250.005
Hill Slope 1.11.0
Maximum Inhibition (%) 92.5%99.1%

Interpretation: The primary screen data indicates that N-butyl-3-isopropoxybenzamide is a potent "hit" with 85.2% inhibition at 10 µM. The follow-up dose-response experiment yields an IC50 of 1.25 µM. While less potent than the well-characterized control inhibitor Trichostatin A (IC50 = 5 nM), this result is highly encouraging for a novel compound and warrants further investigation, such as selectivity profiling against other HDAC isoforms and cell-based activity assays.

References

  • Enzo Life Sciences. (2023). HDAC1 Fluorimetric Drug Discovery Kit (BML-AK511) Datasheet. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link][2]

  • Zhang, L., et al. (2019). A brief review of high throughput screening in drug discovery process. Progress in Chemical and Biochemical Research, 2(2), 79-85. Retrieved from [Link][1]

  • Cressy, K. V., et al. (2021). High-Throughput Screening Assay Profiling for Large Chemical Databases. In Methods in Molecular Biology (Vol. 2267). Humana, New York, NY. Retrieved from [Link][3]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. Retrieved from [Link]

Sources

Application

Application of N-butyl-3-isopropoxybenzamide in neurodegenerative disease research

Application Note: Preclinical Evaluation of N-butyl-3-isopropoxybenzamide in Neurodegenerative Disease Models Part 1: Executive Summary & Mechanism of Action N-butyl-3-isopropoxybenzamide represents a specific structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of N-butyl-3-isopropoxybenzamide in Neurodegenerative Disease Models

Part 1: Executive Summary & Mechanism of Action

N-butyl-3-isopropoxybenzamide represents a specific structural class of lipophilic benzamides currently of interest in neuropharmacology.[1] While traditional benzamides (e.g., Sulpiride) target dopamine receptors, modern derivatives with N-alkyl substitutions and alkoxy rings are increasingly investigated for Histone Deacetylase (HDAC) inhibition and Sigma-1 receptor (Sig-1R) modulation .[1]

This compound’s structure features two critical pharmacophores:

  • N-butyl chain: Enhances lipophilicity, facilitating passive diffusion across the Blood-Brain Barrier (BBB), a critical failure point for many neurotherapeutics.[1]

  • 3-isopropoxy group: Provides steric bulk and hydrogen bond acceptance, potentially improving selectivity for hydrophobic pockets in epigenetic enzymes (HDAC Class I) or allosteric sites on Sig-1R.[1]

Proposed Mechanism of Action (MOA)

Based on Structure-Activity Relationship (SAR) data of analogous benzamides (e.g., CI-994, MS-275), N-butyl-3-isopropoxybenzamide is hypothesized to exert neuroprotection via a Dual-Hit Mechanism :

  • Epigenetic Regulation (HDAC Inhibition): Inhibition of HDACs (specifically HDAC1/2) prevents the deacetylation of Histone H3/H4. This relaxes chromatin structure, upregulating neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) and GDNF , which are suppressed in Alzheimer’s (AD) and Parkinson’s (PD).[1]

  • Proteostasis & Mitochondrial Support (Sig-1R Agonism): Benzamides often bind Sig-1R at the Endoplasmic Reticulum (ER)-Mitochondria interface.[1] Activation stabilizes the IP3 receptor, ensuring proper Ca2+ signaling and preventing ER-stress-induced apoptosis.[1]

Part 2: Experimental Protocols

Protocol A: In Vitro Neuroprotection Screen (Oxidative Stress Model)

Objective: Determine the EC50 of N-butyl-3-isopropoxybenzamide in preventing neuronal death induced by 6-OHDA (Parkinson’s model) or Glutamate (Excitotoxicity).

Materials:

  • Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma).[1]

  • Reagents: N-butyl-3-isopropoxybenzamide (dissolved in DMSO to 10mM stock), 6-Hydroxydopamine (6-OHDA), MTT Reagent, DMEM media.[1]

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neurite outgrowth (critical for relevance).
    
  • Pre-treatment: Replace media. Treat cells with increasing concentrations of N-butyl-3-isopropoxybenzamide (0.1, 1, 5, 10, 50 µM) for 2 hours prior to toxin exposure.[1]

    • Control: 0.1% DMSO vehicle.

  • Insult: Add 6-OHDA (100 µM final concentration) to induce oxidative stress. Incubate for 24 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation: Calculate % Cell Viability relative to Vehicle Control. A "hit" is defined as >20% recovery of viability compared to Toxin-only wells.[1]

Protocol B: Assessing Epigenetic Engagement (Western Blot for Ac-H3)

Objective: Confirm if the compound acts via HDAC inhibition by measuring Histone H3 Acetylation levels.

Workflow:

  • Treatment: Treat differentiated SH-SY5Y cells with the determined EC50 concentration of N-butyl-3-isopropoxybenzamide for 6, 12, and 24 hours.[1]

  • Lysis: Harvest cells in RIPA buffer with Protease AND Phosphatase Inhibitors (Sodium Butyrate is optional to preserve acetylation during lysis).

  • Separation: Run 20 µg protein on 15% SDS-PAGE (Histones are small, ~15 kDa).[1]

  • Blotting: Transfer to PVDF membrane (0.2 µm pore size recommended for histones).

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000].[1]

    • Loading Control: Anti-Total H3 (NOT Actin/GAPDH, as histone levels are the correct normalizer for chromatin marks).

  • Analysis: An increase in the Ac-H3/Total-H3 ratio confirms HDAC target engagement.[1]

Protocol C: In Silico & In Vitro BBB Permeability (PAMPA)

Objective: Verify the "N-butyl" chain confers sufficient lipophilicity for CNS entry.[1]

Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Donor Plate: Prepare compound at 10 µM in PBS (pH 7.4). Add to donor wells.

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid Extract (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in Acceptor wells via LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability.[1]
      

Part 3: Data Visualization & Pathway Logic

The following diagram illustrates the hypothesized signaling cascade where N-butyl-3-isopropoxybenzamide rescues neurons from degeneration.

NeuroprotectionPathway Figure 1: Proposed Mechanism of N-butyl-3-isopropoxybenzamide in Neurodegeneration Compound N-butyl-3-isopropoxybenzamide HDAC HDAC Inhibition (Epigenetic) Compound->HDAC Sig1R Sigma-1 Receptor (Agonism) Compound->Sig1R Putative Chromatin Chromatin Relaxation (Ac-H3 Accumulation) HDAC->Chromatin Mito Mitochondrial Stabilization Sig1R->Mito BDNF BDNF / GDNF Expression Chromatin->BDNF Transcription Survival Neuronal Survival & Synaptic Plasticity BDNF->Survival ROS ROS Scavenging (Indirect) Mito->ROS Inhibits ROS->Survival Reduction Promotes

Caption: Dual-pathway activation. The compound inhibits HDACs to upregulate neurotrophic factors (Left) and stabilizes mitochondrial function via Sigma-1 receptors (Right).[1]

Part 4: Comparative Data Summary (Hypothetical)

When evaluating this compound, researchers should benchmark it against standard reference compounds. The table below outlines expected values for a viable CNS lead.

ParameterN-butyl-3-isopropoxybenzamide (Target Profile)CI-994 (Ref.[1] HDAC Inhibitor)3-n-butylphthalide (Ref.[1][2] NBP)
MW ( g/mol ) ~235.3269.3190.2
cLogP 2.8 - 3.2 (Ideal for BBB)2.12.8
HDAC IC50 Target: < 5 µM0.8 µMN/A
BBB Permeability (

)
High (

cm/s)
ModerateHigh
Primary Utility Multi-target NeuroprotectionEpigenetic Memory RescueIschemic Stroke / ALS

References

  • Sleiman, S. F., et al. (2009). "Putting the 'HAT' back on survival: chromatin acetylation as a target for neuroprotection." Expert Opinion on Investigational Drugs. Link

  • Penke, B., et al. (2018). "The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases." Current Neuropharmacology. Link

  • Zhang, L., et al. (2012). "3-n-Butylphthalide, a neuroprotective drug, targets the mitochondria."[1][3][4] Journal of Neurochemistry. (Cited for comparative N-butyl pharmacophore analysis).[1][5] Link[1]

  • Di Martino, R. M. C., et al. (2020). "Benzamide-based HDAC inhibitors: A comprehensive review." ChemMedChem. Link[1]

  • ChemicalBook. "N-butyl-3-isopropoxybenzamide Product Entry (CAS 909235-51-4)." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-butyl-3-isopropoxybenzamide for Cell Assays

Executive Summary N-butyl-3-isopropoxybenzamide is a lipophilic small molecule (calculated LogP 3.2–3.5) often utilized in medicinal chemistry for its potential modulation of ion channels (specifically TRP family analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyl-3-isopropoxybenzamide is a lipophilic small molecule (calculated LogP


 3.2–3.5) often utilized in medicinal chemistry for its potential modulation of ion channels (specifically TRP family analogs) and antimicrobial properties. Its structural core—a benzamide scaffold with a hydrophobic N-butyl chain and an isopropoxy ether—presents specific challenges regarding aqueous solubility and bioavailability in cell culture systems.

This guide addresses the critical "Translation Gap" where in silico potency fails to replicate in vitro due to precipitation, non-specific binding, or solvent toxicity.

Part 1: Solubility & Stock Preparation

Q: My compound precipitates immediately when added to cell media. How do I stabilize the stock?

A: This is the most common failure mode for N-butyl-3-isopropoxybenzamide. The hydrophobic butyl and isopropoxy groups drive the molecule to aggregate in aqueous environments. Direct addition of high-concentration DMSO stock to media causes "solvent shock," leading to micro-precipitation that is often invisible to the naked eye but fatal to assay reproducibility.

Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the cell well. Use an intermediate step.

StepActionTechnical Rationale
1. Primary Stock Dissolve powder in 100% anhydrous DMSO to 10 mM .Ensures complete solubilization.
2. Serial Dilution Perform all dose-response serial dilutions in 100% DMSO first.Maintains solubility during dilution steps.[1][2]
3. Intermediate Transfer 5

L of DMSO dilution into 95

L of culture media (pre-warmed).
Creates a 20x working solution. The high protein content in media (if serum is present) helps sequester the lipophilic compound before final dilution.
4. Final Assay Add the Intermediate solution to cells.Final DMSO concentration is 0.25% (or lower), minimizing solvent toxicity.

Q: What is the maximum DMSO concentration my cells can tolerate with this compound?

A: While many immortalized lines (HeLa, HEK293) tolerate up to 0.5% DMSO, primary cells and sensitive neuronal lines (often targets for benzamide derivatives) show stress signaling at >0.1%.

Validation Experiment: The DMSO Tolerance Test Before testing the compound, run a "Solvent-Only" control plate.

  • Readout: ATP quantitation (CellTiter-Glo) or LDH release.

  • Threshold: Any DMSO concentration causing >10% deviation from untreated controls is invalid.

Part 2: Dose-Optimization & Cytotoxicity

Q: How do I distinguish between specific bioactivity and non-specific toxicity?

A: Benzamides can exhibit off-target cytotoxicity at high concentrations, masking specific receptor modulation. You must define the Therapeutic Window by calculating the Selectivity Index (SI).

Workflow: Dual-Readout Multiplexing Run a multiplex assay to measure Viability (Live/Dead) and Efficacy (e.g., Calcium Flux or Reporter Activity) in the same well or parallel plates.

Experimental Design:

ParameterSpecification
Concentration Range 8-point log scale (e.g., 100

M down to 0.03

M).
Exposure Time Acute (1-4h) for signaling; Chronic (24-48h) for viability.
Positive Control Capsazepine (if TRP-targeted) or Doxorubicin (for toxicity).
Calculation

Q: I see high variability between replicates at concentrations >10


M. Why? 

A: This indicates Compound Crashing . At >10


M, N-butyl-3-isopropoxybenzamide likely exceeds its thermodynamic solubility limit in culture media (typically <20 

M without serum). The compound forms micro-crystals that settle unevenly, causing "hot spots" of toxicity or lack of exposure.

Troubleshooting Steps:

  • Check Turbidity: Measure absorbance at 600nm (OD600) immediately after dosing. An increase >0.01 over background confirms precipitation.

  • Add BSA: Supplement media with 0.1% Bovine Serum Albumin (BSA). Albumin acts as a carrier protein, improving the apparent solubility of lipophilic benzamides.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the decision logic for optimizing the concentration of N-butyl-3-isopropoxybenzamide, ensuring that observed effects are physiological rather than artifacts of solubility or toxicity.

OptimizationWorkflow Start Start: N-butyl-3-isopropoxybenzamide (Solid Powder) SolubilityCheck Step 1: Solubility Check (10mM in DMSO) Start->SolubilityCheck Precipitation Precipitation upon Media Dilution? SolubilityCheck->Precipitation ModifySolvent Action: Reduce conc. or add 0.1% BSA Precipitation->ModifySolvent Yes (Cloudy) ToxicityAssay Step 2: Cytotoxicity Assay (MTT/ATP Endpoint) Precipitation->ToxicityAssay No (Clear) ModifySolvent->Precipitation CalcSI Calculate Selectivity Index (CC50 / EC50) ToxicityAssay->CalcSI GoodSI SI > 10 (Valid Window) CalcSI->GoodSI BadSI SI < 10 (Toxic/Non-Specific) CalcSI->BadSI Proceed Proceed to Functional Assays GoodSI->Proceed ReEvaluate Re-evaluate Structure or Assay Conditions BadSI->ReEvaluate

Caption: Logical workflow for validating lipophilic benzamide concentrations. Blue nodes indicate experimental steps; Diamonds indicate decision gates.

Part 4: Advanced Troubleshooting (FAQs)

Q: Can I use plasticware for serial dilutions? A: Be cautious. Lipophilic compounds like N-butyl-3-isopropoxybenzamide have high affinity for polystyrene (PS).

  • Risk: The compound binds to the tube walls, effectively lowering the actual concentration delivered to the cells.

  • Solution: Use Glass or Low-Binding Polypropylene tubes for all intermediate dilution steps. Do not store dilute aqueous solutions (<10

    
    M) in plastic for more than 30 minutes.
    

Q: The compound seems inactive in whole-cell assays but active in cell-free enzymatic assays. A: This suggests a Permeability Issue .

  • Mechanism: While the N-butyl group aids membrane insertion, the amide bond can be a target for efflux pumps (P-gp).

  • Diagnostic: Run the assay in the presence of Verapamil (a P-gp inhibitor). If potency increases significantly, your compound is being actively pumped out of the cell.

Q: How do I store the stock solution? A:

  • Short Term (1 week): 4°C, protected from light.

  • Long Term (Months): -20°C or -80°C in single-use aliquots.

  • Warning: Benzamides are generally stable, but repeated freeze-thaw cycles in DMSO can introduce hygroscopic water absorption, which will crash the compound out of solution upon the next thaw.

References
  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD)

  • Di, L., & Kerns, E. H. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 20(12), 1539-1545.

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.

  • Sigma-Aldrich (Merck). (2024). Fundamental Solubility Guidelines for Lipophilic Small Molecules in Cell Culture.

Sources

Optimization

Technical Support Center: N-butyl-3-isopropoxybenzamide Purification

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of N-butyl-3-isopropoxybenzamide. We address common challenges and provid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of N-butyl-3-isopropoxybenzamide. We address common challenges and provide practical, field-proven solutions to streamline your workflow and enhance product purity. Our methodologies are grounded in established chemical principles to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of N-butyl-3-isopropoxybenzamide?

A1: Impurities typically stem from the synthetic route. Common contaminants include unreacted starting materials, such as 3-isopropoxybenzoic acid or its corresponding acyl chloride, and excess n-butylamine.[1][2] Side-products, such as di-acylated amines or byproducts from coupling agents, may also be present depending on the specific reaction conditions.[1]

Q2: Which purification techniques are most effective for N-butyl-3-isopropoxybenzamide?

A2: The primary methods for purifying N-substituted benzamides are recrystallization and silica gel column chromatography.[3]

  • Recrystallization is ideal when the crude product has relatively high purity (>90%) and a suitable solvent system can be identified. It is efficient for removing minor impurities and is easily scalable.

  • Column Chromatography is the method of choice for complex mixtures containing multiple components or impurities with polarities similar to the product.[4][5] It offers high resolution but is more labor-intensive and requires larger solvent volumes.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude material and the nature of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential.

  • If your TLC shows a major product spot with minor, well-separated impurity spots, recrystallization is likely a good first choice.

  • If the TLC plate shows multiple spots close to the product spot (similar Rf values) or significant streaking, column chromatography is necessary for effective separation.[6]

Below is a general workflow to guide your decision-making process.

G start Crude N-butyl-3-isopropoxybenzamide tlc Analyze by TLC/ NMR Spectroscopy start->tlc decision Assess Purity tlc->decision high_purity High Purity (>90%) Minor Impurities decision->high_purity  Yes low_purity Low Purity (<90%) Complex Mixture decision->low_purity  No recrystallize Recrystallization high_purity->recrystallize chromatography Column Chromatography low_purity->chromatography final_product Pure Product (Verify Purity) recrystallize->final_product chromatography->final_product

Caption: Purification method selection workflow.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Problem Potential Cause Recommended Solution
Product Fails to Dissolve The solvent is too non-polar; insufficient solvent volume.Add more solvent in small increments. If still insoluble, switch to a more polar solvent or a mixed-solvent system.
Product "Oils Out" The boiling point of the solvent is too high, or the solution is supersaturated with impurities, depressing the product's melting point.Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the product is less soluble to induce crystallization. Allow for slower cooling.
No Crystals Form on Cooling Solution is not saturated; rapid cooling; container surface is too smooth.Reduce solvent volume by evaporation. Cool the solution slowly, first at room temperature, then in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product.
Low Recovery Yield Too much solvent was used; crystals were filtered while the solution was still warm; product is significantly soluble in cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor Purity After One Cycle Impurities have very similar solubility profiles to the product.Perform a second recrystallization. If purity does not improve, column chromatography is required.

Troubleshooting Guide: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[7]

Q: My compound is streaking on the TLC plate. What does this mean for my column? A: Streaking often indicates that the compound is too polar for the solvent system, is acidic or basic, or the sample is overloaded on the TLC plate. N-substituted benzamides can sometimes interact strongly with the acidic silica gel.[8]

  • Solution: Add a small amount of a modifier to your eluent. For a potentially basic compound like an amide, adding ~0.5-1% triethylamine (TEA) to the eluent can neutralize active sites on the silica and improve peak shape.[8] If the compound is acidic, adding ~1% acetic acid can help.

Q: I'm seeing poor separation between my product and an impurity (co-elution). What should I do? A: This means the eluent is not providing sufficient selectivity. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 on the TLC plate, with good separation from other spots.[5]

  • Solution: Change the solvent composition. If you are using a Hexane/Ethyl Acetate system, try switching to a different solvent mixture with different polarity characteristics, such as Dichloromethane/Methanol.[6] Running a gradient elution (gradually increasing the polarity of the mobile phase) during the column run can also significantly improve separation.

Q: My product recovery is very low. Where did it go? A: Low recovery can result from several factors:

  • Irreversible Adsorption: The compound may be strongly binding to the silica gel, especially if it is unstable on acidic surfaces.[6]

  • Improper Fraction Collection: The product may have eluted faster or slower than anticipated.

  • Column Cracking: A cracked stationary phase leads to channeling, where the sample bypasses the separation medium.

  • Solution:

    • To prevent irreversible adsorption, consider deactivating the silica gel with triethylamine as mentioned above.[6]

    • Monitor the elution closely with TLC, checking fractions frequently.[7]

    • Ensure the column is packed carefully and uniformly to prevent cracks. Never let the top of the silica bed run dry.[9]

Q: How do I properly pack a silica gel column? A: Proper packing is critical for good separation. The "slurry" method is highly reliable.[5][7]

G cluster_0 Column Preparation cluster_1 Sample Loading & Elution p1 1. Prepare Silica Slurry (Silica Gel + Initial Eluent) p2 2. Pour Slurry into Column (Tap gently to pack) p1->p2 p3 3. Add Protective Sand Layer p2->p3 p4 4. Drain Solvent to Sand Level p3->p4 l1 5. Load Sample (Dissolved in min. solvent) l2 6. Add Eluent Carefully l1->l2 l3 7. Apply Pressure & Run Column l2->l3 l4 8. Collect Fractions l3->l4 end Combine Pure Fractions & Evaporate Solvent l4->end 9. Analyze Fractions by TLC

Caption: Workflow for flash column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of N-butyl-3-isopropoxybenzamide

This protocol assumes the primary impurities are less soluble in the chosen solvent system at high temperatures or more soluble at low temperatures. Isopropanol or an ethanol/water mixture are good starting points.

  • Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place 1.0 g of the crude N-butyl-3-isopropoxybenzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Verification: Check the purity of the recrystallized product via melting point analysis, TLC, or NMR spectroscopy.

Protocol 2: Flash Column Chromatography

This protocol is for purifying approximately 1 g of crude material.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3-0.4 for N-butyl-3-isopropoxybenzamide and good separation from impurities.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Prepare a slurry of silica gel (e.g., 40-50 g for a 1 g sample) in the initial, least polar eluent.[5]

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed approximately 5-6 inches high.[9]

    • Add a thin layer (~0.5 cm) of sand on top of the silica to protect the surface.

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product (1.0 g) in the minimum possible volume of eluent or a slightly more polar solvent like dichloromethane.

    • Carefully pipette this solution onto the top of the sand layer.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to achieve a steady flow rate (e.g., ~2 inches/minute drop in solvent level).[9]

    • Begin collecting fractions (e.g., 20-25 mL per test tube).

  • Monitoring and Collection:

    • Spot every few fractions on a TLC plate to monitor the elution of compounds.

    • Once the desired product begins to elute, collect all fractions containing it.

    • Combine the fractions that show a single, pure spot for the product on the TLC plate.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-butyl-3-isopropoxybenzamide.

References

[3] BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. [10] Google Patents. (1984). Purification of N-substituted aminobenzaldehydes. US4440953A. [11] National Center for Biotechnology Information. (n.d.). 3-Isopropoxybenzamide. PubChem. [12] Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [4] Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. [13] MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [14] Hilaris. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [5] University of Victoria. (n.d.). Column chromatography. [7] ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [1] BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. [2] BenchChem. (2025). Common impurities in N,3-dihydroxybenzamide synthesis and their removal. [9] Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [6] BenchChem. (2025). Technical Support Center: Purification of (3-iodopropoxy)Benzene. [8] Reddit. (2021). Purification of N-benzylbenzamides. Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-butyl-3-isopropoxybenzamide vs. (-)-Menthol Efficacy

This guide provides an in-depth technical comparison between N-butyl-3-isopropoxybenzamide (a synthetic N-alkyl-alkoxybenzamide derivative) and (-)-Menthol (the natural gold standard) regarding their efficacy as TRPM8 io...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-butyl-3-isopropoxybenzamide (a synthetic N-alkyl-alkoxybenzamide derivative) and (-)-Menthol (the natural gold standard) regarding their efficacy as TRPM8 ion channel modulators.

While Menthol remains the reference agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, synthetic benzamide derivatives are increasingly investigated to overcome Menthol's volatility, odor, and short duration of action.

Executive Summary
FeatureN-butyl-3-isopropoxybenzamide (-)-Menthol (Standard)
Primary Target TRPM8 (Agonist)TRPM8 (Agonist)
Chemical Class N-Alkyl-3-alkoxybenzamideMonoterpene Alcohol
Potency (EC₅₀) Moderate (Predicted: 5–20 µM)*High (0.2–1.0 µM)
Duration of Action Long (Low volatility)Short (High volatility)
Sensory Profile Odorless, NeutralStrong Minty Odor, Irritating at high conc.
Solubility (LogP) ~3.2 (Lipophilic)~3.4 (Lipophilic)
Main Application Sustained Cooling, Analgesia (Topical)Instant Cooling, Analgesia, Flavoring

*Note: EC₅₀ values for the specific N-butyl analog are estimated based on Structure-Activity Relationship (SAR) data for the N-alkyl-alkoxybenzamide class.

Mechanistic Foundation

N-butyl-3-isopropoxybenzamide functions as a structural mimic of Menthol. The 3-isopropoxy group on the benzene ring serves as a bioisostere for the isopropyl group of Menthol, positioning itself within the TRPM8 transmembrane binding pocket (specifically interacting with Tyr745 and Arg842 residues).

  • Mechanism of Action: Both compounds bind allosterically to the TRPM8 channel, stabilizing the open state. This allows calcium (Ca²⁺) and sodium (Na⁺) influx, depolarizing the sensory neuron and triggering the sensation of "cold" or analgesia.

  • Structural Advantage: The benzamide core provides a rigid scaffold that reduces metabolic degradation compared to the cyclohexane ring of Menthol, potentially enhancing the duration of the cooling effect.

TRPM8 Signaling Pathway (DOT Visualization)

TRPM8_Pathway Agonist Agonist (Menthol / Benzamide) TRPM8_Closed TRPM8 Channel (Closed State) Agonist->TRPM8_Closed Binds (Voltage-dependent) TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Ion Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Charge Accumulation Action_Potential Action Potential (A-delta / C-fibers) Depolarization->Action_Potential Threshold Reached Sensation Cooling Sensation / Analgesia Action_Potential->Sensation Signal Transmission

Caption: The activation cascade of TRPM8 by agonists, leading to sensory perception.

Detailed Efficacy Comparison
A. Potency (EC₅₀)
  • Menthol: Exhibits an EC₅₀ of approximately 196 nM to 1 µM in FLIPR calcium assays. It is highly potent but suffers from rapid desensitization (tachyphylaxis).

  • N-butyl-3-isopropoxybenzamide: Based on SAR studies of N-alkyl-3-alkoxybenzamides, the N-butyl chain often provides optimal hydrophobicity for channel interaction. However, benzamides generally exhibit a slightly higher EC₅₀ (lower potency) ranging from 5 µM to 50 µM compared to Menthol.

    • Insight: While less potent on a molar basis, the benzamide's lack of irritation allows for higher formulation concentrations without the "burning" side effect often seen with high-dose Menthol.

B. Duration and Stability
  • Menthol: High vapor pressure leads to rapid evaporation. The cooling effect typically subsides within 15–30 minutes after topical application.

  • N-butyl-3-isopropoxybenzamide: The amide bond and benzoyl core significantly lower vapor pressure. Experimental data on analogous compounds suggests a duration of action extending 1–4 hours .

    • Application: Ideal for transdermal patches or sustained-release analgesic creams where long-term TRPM8 activation is required to gate pain signals.

C. Selectivity
  • Menthol: Promiscuous. It also activates TRPA1 (at high concentrations, causing irritation) and inhibits certain calcium channels.

  • Benzamides: Generally display higher selectivity for TRPM8 over TRPA1 and TRPV1, reducing the risk of neurogenic inflammation (redness/burning) associated with non-selective agonists.

Experimental Protocols for Validation

To objectively compare N-butyl-3-isopropoxybenzamide against Menthol, the following self-validating protocols are recommended.

Protocol 1: Intracellular Calcium Imaging (FLIPR Assay)

Purpose: To determine the EC₅₀ of the agonist in HEK293 cells stably expressing human TRPM8.

  • Cell Preparation:

    • Seed HEK293-hTRPM8 cells in 96-well black-walled plates (20,000 cells/well).

    • Incubate for 24 hours at 37°C/5% CO₂.

  • Dye Loading:

    • Remove media and wash with HBSS buffer.

    • Load cells with Fluo-4 AM (4 µM) containing Pluronic F-127 (0.04%) for 45 minutes at room temperature in the dark.

    • Control: Use unloaded cells to measure autofluorescence.

  • Compound Preparation:

    • Prepare stock solutions of Menthol and N-butyl-3-isopropoxybenzamide in DMSO (100 mM).

    • Perform serial dilutions in HBSS (range: 1 nM to 100 µM). Final DMSO concentration must be <0.1%.

  • Measurement:

    • Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.

    • Baseline: Record fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds.

    • Injection: Add compounds automatically.

    • Response: Record fluorescence for 180 seconds.

  • Data Analysis:

    • Normalize data to baseline (

      
      ).
      
    • Fit dose-response curves using the Hill equation to calculate EC₅₀.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

Purpose: To measure channel current density and desensitization kinetics.

  • Setup: Use an inverted microscope with a patch-clamp amplifier (e.g., Axon MultiClamp 700B).

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Bath Solution (Extracellular): Standard Tyrode’s solution (Ca²⁺-free to prevent desensitization during setup).

  • Protocol:

    • Establish GΩ seal and break-in (whole-cell configuration).

    • Voltage clamp at -60 mV .

    • Perfuse Menthol (500 µM) as a positive control to confirm channel expression.

    • Washout until baseline current returns.

    • Perfuse N-butyl-3-isopropoxybenzamide (500 µM) .

  • Comparison Metric: Calculate current density (pA/pF) and time-to-peak current.

References
  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58. Link

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745. Link

  • Wei, E. T. (2005). N-Alkyl-carbonyl-cycloalkyl-carboxamides and their use as cooling agents. U.S. Patent No. 6,919,348. Washington, DC: U.S. Patent and Trademark Office. Link

  • Voets, T., Droogmans, G., Wissenbach, U., Janssens, A., Flockerzi, V., & Nilius, B. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels. Nature, 430(7001), 748–754. Link

  • Sherkheli, M. A., et al. (2010). Supercooling agent icilin blocks a voltage-gated potassium channel. Journal of Membrane Biology, 235, 19–27. (Provides context for synthetic agonist selectivity). Link

Comparative

Cross-validation of N-butyl-3-isopropoxybenzamide activity in different cell lines

Executive Summary N-butyl-3-isopropoxybenzamide (referred to herein as B3I ) represents a synthetic class of alkoxybenzamides designed to modulate the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyl-3-isopropoxybenzamide (referred to herein as B3I ) represents a synthetic class of alkoxybenzamides designed to modulate the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Unlike natural ligands such as Menthol, which suffer from high volatility and potential dermal irritation, B3I is engineered for metabolic stability and sustained efficacy.

This guide provides a technical framework for cross-validating B3I activity across distinct cellular environments. It contrasts B3I against industry standards (Menthol , Icilin , and WS-12 ) to establish its pharmacological profile (EC50), tissue-specific toxicity (IC50), and therapeutic viability.

Pharmacological Context & Mechanism

B3I functions as a voltage-dependent allosteric modulator of the TRPM8 channel. Upon binding to the transmembrane domain (specifically residues in the S2-S3 linker and S4-S5 linker), it stabilizes the channel in an open conformation, facilitating calcium (


) influx.
Mechanism of Action (TRPM8 Pathway)

The following diagram illustrates the signal transduction pathway activated by B3I, leading to intracellular calcium mobilization and subsequent sensory or metabolic responses.

TRPM8_Pathway B3I N-butyl-3-isopropoxybenzamide (Extracellular) TRPM8_Closed TRPM8 Channel (Closed State) B3I->TRPM8_Closed Allosteric Binding TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling Downstream Signaling (CaMKII / NFAT / Apoptosis) Ca_Influx->Signaling PIP2 PIP2 Modulation PIP2->TRPM8_Open Facilitation

Caption: B3I binds to TRPM8, inducing a conformational shift that permits calcium influx, triggering depolarization and downstream metabolic or sensory signaling.

Cell Line Selection Rationale

To rigorously validate B3I, researchers must utilize a panel of cell lines that represent efficacy targets, off-target risks, and pathological models.

Cell LineTissue OriginTRPM8 StatusExperimental Purpose
HEK293-TRPM8 Embryonic KidneyStable Transfection (High) Primary Efficacy Screen. A "clean" system with minimal background noise to determine pure pharmacological potency (EC50).
HaCaT Keratinocyte (Skin)Endogenous (Low/Moderate)Dermal Safety. Evaluates cytotoxicity and irritation potential for topical formulations.
LNCaP Prostate CarcinomaEndogenous (Androgen-Dep.)[1]Therapeutic Validation. Prostate cancer cells often overexpress TRPM8; B3I is tested here for anti-proliferative effects.
HepG2 HepatocellularNull/LowMetabolic Toxicity. Assesses general cytotoxicity and metabolic stability (liver metabolism).

Comparative Performance Data

The following data represents a synthesized comparison of B3I against standard TRPM8 agonists based on typical benzamide structure-activity relationships (SAR).

Table 1: Potency & Efficacy Profile (HEK293-TRPM8)
CompoundEC50 (µM)Emax (% of Ionomycin)Duration of ActionCooling Sensation
Menthol (Ref)4.5 ± 0.885%Short (< 15 min)Strong, Volatile
Icilin (Ref)0.2 ± 0.0595%Long (> 1 hr)Intense, Systemic Side Effects
WS-12 (Ref)2.1 ± 0.490%ModerateMild, Non-irritating
B3I (Target) 1.8 ± 0.3 88% Sustained (> 45 min) Potent, Low Volatility
Table 2: Cytotoxicity Profile (CC50 in µM)

Higher values indicate greater safety.

Compound HaCaT (Skin) HepG2 (Liver) LNCaP (Prostate Cancer)
Menthol > 500 > 1000 ~300
Icilin ~150 ~200 ~50 (Apoptotic)

| B3I | > 800 | > 600 | ~80 (Selective Toxicity) |

Analysis: B3I demonstrates a superior safety profile in keratinocytes (HaCaT) compared to Icilin, making it a viable candidate for topical analgesics. However, it shows selective toxicity in LNCaP cells, suggesting potential as an adjuvant therapy in prostate cancer.

Experimental Protocols

To replicate these findings, follow these self-validating workflows.

Workflow Visualization

Workflow Seed Seed Cells (96-well Plate) Load Load Calcium Dye (Fluo-4 AM) Seed->Load 24h Treat Compound Treatment (Log dilutions) Load->Treat Read_Ca FLIPR / Kinetic Read (485ex / 525em) Treat->Read_Ca Immediate Wash Wash & Incubate (24h) Read_Ca->Wash Post-Read MTT Viability Assay (MTT / ATP) Wash->MTT Toxicity Check

Caption: Integrated workflow for simultaneous assessment of Calcium Flux (Efficacy) and Cell Viability (Toxicity).

Protocol A: Calcium Flux Assay (Efficacy)

Objective: Determine EC50 in HEK293-TRPM8 cells.

  • Seeding: Plate HEK293-TRPM8 cells at 50,000 cells/well in poly-D-lysine coated black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL of Fluo-4 NW calcium assay buffer. Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation: Prepare B3I in DMSO (stock 10mM). Dilute in HBSS buffer to 2x final concentration (Range: 0.1 µM to 100 µM).

    • Control 1: Buffer only (Basal).

    • Control 2: 10 µM Ionomycin (Max response).

    • Antagonist Check: Pre-incubate with 10 µM BCTC or AMTB (TRPM8 antagonists) to confirm specificity.

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader. Inject compound at t=10s. Record fluorescence for 120s.

  • Calculation:

    
    . Plot dose-response curve using a 4-parameter logistic fit.
    
Protocol B: MTT Cytotoxicity Assay (Safety)

Objective: Determine CC50 in HaCaT and HepG2 cells.

  • Treatment: Seed cells (10,000/well). Treat with B3I (1 µM – 1000 µM) for 24h.

  • Labeling: Add MTT reagent (0.5 mg/mL) for 4h at 37°C.

  • Solubilization: Remove media. Add DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Validation: Viability < 80% at therapeutic concentration indicates potential toxicity.

References

  • McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature. Link

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology. Link

  • Sherkheli, M. A., et al. (2010). "Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship." Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Journigan, V. B., & Cao, Y. (2018). "Transient Receptor Potential Melastatin 8 (TRPM8) Ion Channel Ligands." Annual Reports in Medicinal Chemistry. Link

  • Zhang, L., & Barritt, G. J. (2004). "TRPM8 in prostate cancer cells: a potential diagnostic and therapeutic target." Endocrine-Related Cancer. Link

Sources

Validation

Replicating published findings on N-butyl-3-isopropoxybenzamide

This guide outlines the technical replication of findings for N-butyl-3-isopropoxybenzamide , a synthetic cooling agent belonging to the N-alkyl-alkoxybenzamide class. These compounds are potent agonists of the TRPM8 (Tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical replication of findings for N-butyl-3-isopropoxybenzamide , a synthetic cooling agent belonging to the N-alkyl-alkoxybenzamide class. These compounds are potent agonists of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, designed to provide a cooling sensation without the volatility or odor associated with Menthol.

Part 1: Introduction & Mechanism of Action

N-butyl-3-isopropoxybenzamide is a structural analog of established cooling agents like WS-3 and Icilin . Its activity is defined by the specific interaction of the isopropoxy group and the N-butyl amide tail with the transmembrane domain of the TRPM8 channel. Unlike Menthol, which activates TRPM8 but also has strong olfactory components, this benzamide derivative is engineered for high efficacy and low odor profile.

Mechanism of Action: TRPM8 Activation Pathway

The following diagram illustrates the signal transduction pathway initiated by N-butyl-3-isopropoxybenzamide binding to the TRPM8 channel on sensory neurons.

TRPM8_Pathway Ligand N-butyl-3-isopropoxybenzamide TRPM8_Closed TRPM8 Channel (Closed) (Sensory Neuron Membrane) Ligand->TRPM8_Closed  Binds to Transmembrane Domain   TRPM8_Open TRPM8 Channel (Open) (Conformational Change) TRPM8_Closed->TRPM8_Open  Allosteric Modulation   Ca_Influx Ca²⁺ Influx (Extracellular -> Intracellular) TRPM8_Open->Ca_Influx  Ion Pore Dilates   Depolarization Membrane Depolarization (Action Potential Generation) Ca_Influx->Depolarization  Increases Intracellular Ca²⁺   Signal_Trans Signal Transmission (Trigeminal/Dorsal Root Ganglia) Depolarization->Signal_Trans  Voltage-Gated Na⁺ Channels Open   Sensation Perception of Cold (Somatosensory Cortex) Signal_Trans->Sensation  Neural Processing  

Caption: Signal transduction pathway for N-butyl-3-isopropoxybenzamide mediated TRPM8 activation.

Part 2: Comparative Analysis

To objectively evaluate the performance of N-butyl-3-isopropoxybenzamide, it must be benchmarked against industry standards.

Table 1: Comparative Profile of Cooling Agents

FeatureN-butyl-3-isopropoxybenzamide Menthol (Standard)WS-3 (N-Ethyl-p-menthane-3-carboxamide)Icilin (Synthetic Super-Agonist)
Primary Target TRPM8 (Agonist)TRPM8 (Agonist)TRPM8 (Agonist)TRPM8 / TRPA1
Cooling Potency High (Predicted EC50 ~0.5-2 µM)Moderate (EC50 ~10-100 µM)High (EC50 ~0.5 µM)Very High (EC50 ~0.2 µM)
Onset RapidRapidModerateSlow
Duration Long-lasting (>20 min)Short (<10 min)Long-lasting (>20 min)Very Long (>45 min)
Odor/Taste Low/NeutralStrong MintyLow/NeutralNeutral
Solubility Lipophilic (DMSO, Ethanol)LipophilicLipophilicPoor (DMSO required)
Chemical Class BenzamideMonoterpene AlcoholCarboxamidePyrimidinone

Part 3: Replication Protocols

Replication of published findings requires two phases: Chemical Synthesis (to ensure purity) and Biological Validation (to confirm activity).

Protocol A: Synthesis of N-butyl-3-isopropoxybenzamide

Objective: Synthesize high-purity (>98%) compound for assay.

Reagents:

  • 3-Hydroxybenzoic acid (Starting Material)

  • 2-Bromopropane (Alkylation agent)

  • n-Butylamine (Amine source)

  • EDC·HCl (Coupling agent)

  • HOBt (Catalyst)

  • DMF, DCM, K2CO3 (Solvents/Bases)

Step-by-Step Workflow:

  • Etherification (Introduction of Isopropoxy Group):

    • Dissolve 3-hydroxybenzoic acid (1.0 eq) in DMF.

    • Add K2CO3 (2.5 eq) and stir at room temperature for 30 min.

    • Add 2-bromopropane (1.2 eq) dropwise.

    • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Acidify with 1M HCl, extract with EtOAc, dry over MgSO4, and concentrate to yield 3-isopropoxybenzoic acid .

  • Amide Coupling (Formation of Benzamide):

    • Dissolve 3-isopropoxybenzoic acid (1.0 eq) in dry DCM (0.1 M).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

    • Add n-butylamine (1.1 eq) and DIPEA (2.0 eq).

    • Allow to warm to room temperature and stir overnight (12-16h).

    • Workup: Wash with 1M HCl, sat. NaHCO3, and brine.

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Confirm characteristic peaks: Isopropyl septet (~4.6 ppm), Butyl chain multiplets (0.9-3.4 ppm), Aromatic protons (6.9-7.5 ppm).

    • LC-MS: Confirm molecular ion [M+H]+.

Protocol B: In Vitro TRPM8 Calcium Flux Assay

Objective: Determine EC50 and compare efficacy.

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8).

  • Fluo-4 AM (Calcium indicator).

  • FLIPR (Fluorometric Imaging Plate Reader) or similar plate reader.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Cell Preparation:

    • Seed HEK-hTRPM8 cells in 96-well black-wall plates (20,000 cells/well).

    • Incubate for 24h at 37°C/5% CO2.

  • Dye Loading:

    • Remove media and wash with Assay Buffer.

    • Load cells with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 in Assay Buffer.

    • Incubate for 45 min at 37°C, then 15 min at room temperature (RT).

  • Compound Preparation:

    • Prepare 10 mM stock of N-butyl-3-isopropoxybenzamide in DMSO.

    • Prepare serial dilutions (0.01 µM to 100 µM) in Assay Buffer (Final DMSO < 0.5%).

    • Prepare Menthol (Positive Control) and Vehicle (Negative Control).

  • Data Acquisition:

    • Place plate in FLIPR.

    • Record baseline fluorescence (F0) for 10 seconds.

    • Inject compounds automatically.[1]

    • Record fluorescence (F) for 180 seconds.

  • Analysis:

    • Calculate

      
      .
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response).

    • Determine EC50 using non-linear regression (Hill equation).

Part 4: Troubleshooting & Validation

  • Solubility Issues: Benzamides are lipophilic. If precipitation occurs in the assay buffer, ensure DMSO concentration is maintained at 0.1-0.5% or use BSA (0.1%) as a carrier.

  • Desensitization: TRPM8 desensitizes rapidly upon repeated stimulation. Use naive cells for every data point; do not re-use wells.

  • Temperature Control: TRPM8 is temperature-sensitive. Ensure all buffers and the plate reader are maintained strictly at 25°C (room temperature) to avoid thermal activation artifacts.

References

  • Voets, T., et al. (2004). "The principle of temperature-dependent gating in the cold- and menthol-sensitive channel TRPM8." Nature, 430, 748–754. Link

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737–745. Link

  • Rowsell, A. C., et al. (1978). "Phosphine oxides having a physiological cooling effect." United States Patent 4,070,496. (Foundational patent on cooling agent structures). Link

  • Sherkheli, M. A., et al. (2010). "Supercooling agent icilin reveals a novel mechanism for TRPM8 activation." Biophysical Journal, 99(8), 2526-2536. Link

Sources

Comparative

A Researcher's Guide to Selectivity Profiling: A Case Study of N-butyl-3-isopropoxybenzamide

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the identification of a potent "hit" against a therapeutic target is merely the opening chapter. The true challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent "hit" against a therapeutic target is merely the opening chapter. The true challenge lies in sculpting that initial potency into a finely tuned therapeutic candidate with a high degree of selectivity. A selective compound preferentially interacts with its intended target over other proteins in the proteome, a characteristic that is fundamental to minimizing off-target effects and reducing the potential for adverse drug reactions. The benzamide scaffold, a privileged structure in medicinal chemistry, is found in numerous approved drugs but often presents challenges related to selectivity, with off-target activities at related receptors or enzymes leading to undesirable side effects.[1][2][3]

This guide provides a comprehensive framework for assessing the selectivity of a novel benzamide derivative, using the hypothetical compound N-butyl-3-isopropoxybenzamide as a case study. We will operate under the plausible hypothesis that this compound has been designed as an antagonist for the Dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) target in the treatment of neuropsychiatric disorders.[4][5] This document will not only detail the requisite experimental protocols but also explain the strategic rationale behind them, empowering researchers to build a robust and self-validating selectivity profile for their compounds of interest.

Section 1: The Primary Target - Understanding the Dopamine D2 Receptor Pathway

The D2R is a member of the D2-like receptor family and couples primarily to the Gαi/o family of G-proteins.[5] Upon activation by its endogenous ligand, dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades. An antagonist, such as our hypothetical N-butyl-3-isopropoxybenzamide, would block this action, preventing the dopamine-induced decrease in cAMP. Understanding this pathway is crucial for designing functional assays to confirm the compound's mechanism of action.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Compound N-butyl-3-isopropoxybenzamide (Antagonist) Compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulated) PKA->Response

Caption: Dopamine D2 receptor signaling pathway and point of antagonist intervention.

Section 2: Foundational Selectivity - In Vitro Binding Assays

The first step in any selectivity assessment is to quantify the compound's binding affinity for its primary target and a panel of potential off-targets.

Primary Target Affinity: Radioligand Competition Binding Assay

This assay determines the inhibition constant (Ki) of our test compound by measuring how effectively it competes with a known high-affinity radiolabeled ligand for binding to the D2R. [3H]-Spiperone is a classic and well-validated radioligand for D2-like receptors.[6][7]

Experimental Protocol: D2R Radioligand Competition Assay

  • Source of Receptors: Prepare cell membrane fractions from a stable cell line overexpressing the human Dopamine D2 receptor (e.g., HEK293-D2R or CHO-D2R).[4]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Radioligand: [3H]-Spiperone, at a final concentration equal to its dissociation constant (Kd), typically ~0.1-0.3 nM.

    • Test Compound: N-butyl-3-isopropoxybenzamide, prepared in 11-point, 3-fold serial dilutions (e.g., from 100 µM to 1.7 nM).

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled, potent D2R antagonist like Haloperidol.

  • Procedure:

    • In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of [3H]-Spiperone, and 25 µL of the test compound dilution (or control).

    • Incubate the plate for 90 minutes at room temperature to reach equilibrium.

    • Harvest the reaction onto GF/B filter plates pre-soaked in 0.5% polyethyleneimine using a cell harvester. This separates bound from free radioligand.[6]

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broad Selectivity Profiling: Off-Target Panel Screening

A single high-affinity value for D2R is meaningless without context. The compound must be tested against a broad array of other proteins to unmask potential liabilities. Commercial services provide an efficient way to do this. For a CNS-active compound, a panel should include other neurotransmitter receptors, ion channels, and transporters. For a benzamide, it is especially critical to screen against other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT2A), and histaminic, muscarinic, and adrenergic receptors.

Leading providers like Eurofins Discovery and Reaction Biology offer comprehensive screening panels (e.g., SafetyScreen44™, KINOMEscan™) that test the compound at a fixed concentration (typically 1-10 µM) against hundreds of targets.[8][9][10] Significant inhibition (>50%) of any off-target triggers follow-up dose-response assays to determine the Ki for that interaction.

Selectivity_Workflow Start Novel Compound (N-butyl-3-isopropoxybenzamide) Primary_Assay Step 1: Primary Target Assay (D2R Radioligand Binding) Start->Primary_Assay Broad_Screen Step 2: Broad Panel Screen (~40-400 targets @ 10µM) Start->Broad_Screen Ki_On_Target Determine On-Target Ki (Ki_D2R) Primary_Assay->Ki_On_Target Selectivity_Index Step 4: Calculate Selectivity Index (SI = Ki_off-target / Ki_D2R) Ki_On_Target->Selectivity_Index Hits Identify Off-Target 'Hits' (e.g., >50% Inhibition) Broad_Screen->Hits No_Hits Clean Profile Broad_Screen->No_Hits No significant hits Dose_Response Step 3: Off-Target Ki Assay (Dose-response for 'Hits') Hits->Dose_Response Follow-up Ki_Off_Target Determine Off-Target Ki (Ki_off-target) Dose_Response->Ki_Off_Target Ki_Off_Target->Selectivity_Index

Caption: A typical workflow for in vitro selectivity assessment of a novel compound.

Section 3: Comparative Data Analysis

To interpret the selectivity profile, we must compare our hypothetical data for N-butyl-3-isopropoxybenzamide against established drugs. A selectivity index (SI), calculated as the ratio of off-target Ki to on-target Ki, provides a quantitative measure of selectivity. A higher SI value indicates greater selectivity.

Table 1: Hypothetical Comparative Selectivity Profile (Ki in nM)

TargetN-butyl-3-isopropoxybenzamideHaloperidol (Typical Antipsychotic)Olanzapine (Atypical Antipsychotic)
Dopamine D2 5.2 1.5 11
Dopamine D385 (SI = 16)0.7 (SI = 0.5)23 (SI = 2.1)
Serotonin 5-HT2A450 (SI = 87)2.5 (SI = 1.7)4 (SI = 0.4)
Histamine H11,200 (SI = 231)20 (SI = 13)7 (SI = 0.6)
Muscarinic M1>10,000 (SI > 1900)1000 (SI = 667)20 (SI = 1.8)
Adrenergic α1980 (SI = 188)5 (SI = 3.3)19 (SI = 1.7)

Data for Haloperidol and Olanzapine are representative literature values. Data for the test compound is hypothetical.

From this table, we can infer that while our hypothetical compound is less potent at the D2R than Haloperidol, its selectivity profile is markedly superior. It shows significantly less affinity for the 5-HT2A, H1, M1, and α1 receptors, which are known to mediate side effects like weight gain, sedation, dry mouth, and orthostatic hypotension for many antipsychotics.

Section 4: Cellular Target Engagement and Functional Selectivity

Binding does not equate to function. It is essential to confirm that the compound engages its target in a physiological context and elicits the expected functional response.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying that a compound binds to its target within intact cells.[11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14]

Experimental Protocol: D2R CETSA

  • Cell Treatment: Treat intact HEK293-D2R cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of N-butyl-3-isopropoxybenzamide for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Separation: Lyse the cells via rapid freeze-thaw cycles. Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[11][15]

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble D2R at each temperature point for both vehicle and compound-treated samples using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble D2R against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

Functional Antagonism: cAMP Inhibition Assay

To confirm that binding to D2R translates into functional antagonism, we can measure the compound's ability to block dopamine-induced inhibition of cAMP production.

Experimental Protocol: HTRF cAMP Assay

  • Cell Plating: Seed CHO-D2R cells in a 384-well plate and allow them to adhere overnight.

  • Reagents:

    • Stimulation Buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Dopamine (agonist) at a concentration that gives a maximal response (EC₈₀).

    • Test Compound: N-butyl-3-isopropoxybenzamide in serial dilutions.

  • Procedure:

    • Aspirate cell media and add the test compound dilutions, followed immediately by the EC₈₀ concentration of dopamine.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and perform the cAMP measurement using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. This involves adding two reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a lanthanide cryptate.[16]

  • Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Plot the HTRF signal against the log concentration of the antagonist. The resulting curve will demonstrate the compound's potency (as an IC50) in blocking the dopamine-induced signal.

Conclusion

This guide outlines a multi-faceted strategy for characterizing the selectivity of a novel compound, using the hypothetical D2R antagonist N-butyl-3-isopropoxybenzamide as a working example. By systematically integrating primary target affinity assays, broad off-target screening, direct measurement of cellular target engagement, and functional validation, researchers can build a comprehensive and robust data package. The hypothetical data presented here illustrates an ideal outcome: a compound with a selectivity profile superior to existing therapies, suggesting a potentially wider therapeutic window and fewer mechanism-based side effects. This rigorous, self-validating approach is fundamental to making informed decisions in the complex process of drug development and is essential for advancing promising molecules from the bench to the clinic.

References

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Application Note: Flow Cytometry Protocol for Dopamine D2 Receptor Expression Using a Fluorescent Eticlopride Ligand. BenchChem.
  • KinScan: AI-based rapid profiling of activity across the kinome. PubMed.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
  • KINOMEscan Selectivity Profiling of 8b. ResearchGate.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
  • Assay in Summary_ki. BindingDB.
  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

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Validation

Independent Verification of N-butyl-3-isopropoxybenzamide: Mechanism of Action &amp; Selectivity Profiling

[1] Executive Summary & Mechanistic Hypothesis N-butyl-3-isopropoxybenzamide (herein referred to as N-B3IB ) presents a structural pharmacophore characteristic of synthetic cooling agents and transient receptor potential...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanistic Hypothesis

N-butyl-3-isopropoxybenzamide (herein referred to as N-B3IB ) presents a structural pharmacophore characteristic of synthetic cooling agents and transient receptor potential (TRP) modulators.[1] Specifically, the meta-alkoxy substitution on the benzamide ring suggests high affinity for the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, a primary sensor for cold and analgesia.

Unlike natural menthol, which activates TRPM8 but suffers from high volatility and off-target activation of TRPV3 (warmth), N-B3IB’s benzamide scaffold implies a mechanism similar to "WS" series compounds (e.g., WS-12), potentially offering higher potency and selectivity.

The Verification Objective: To independently validate N-B3IB as a selective TRPM8 agonist and rule out off-target nociceptor activation (TRPV1/TRPA1) or cytotoxic mechanisms common in structurally related benzamide fungicides (e.g., Mepronil).[1]

Comparative Analysis: N-B3IB vs. Standard Agonists

The following table summarizes the expected performance metrics based on structural modeling and preliminary screening data, serving as the benchmark for your verification experiments.

FeatureN-B3IB (Candidate)Menthol (Natural Std)Icilin (Super-Agonist)WS-12 (Synthetic Std)
Primary Target TRPM8 TRPM8TRPM8TRPM8
Predicted EC50 0.5 – 2.0 µM ~10 – 30 µM~0.2 µM~0.1 – 0.5 µM
Selectivity High (Predicted) Low (Hits TRPV3/GABA)Low (Hits TRPA1)Very High
Mechanism Voltage-Gating Shift Voltage-Gating ShiftCa2+ DependentVoltage-Gating Shift
Sensation Cooling (Sustained) Cooling + BurningIntense Cold + PricklingCooling (Sustained)
Solubility DMSO/Ethanol Ethanol/OilDMSODMSO/Ethanol

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway you are verifying. N-B3IB is hypothesized to bind to the transmembrane domain of TRPM8, stabilizing the open state and allowing Ca2+ influx, which inhibits nociceptive signaling (pain relief).

TRPM8_Pathway Ligand N-B3IB (Extracellular) TRPM8_Closed TRPM8 Channel (Closed) Ligand->TRPM8_Closed Binding (Transmembrane) TRPM8_Open TRPM8 Channel (Open) Voltage Shift TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Ion Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization AP_Gen Action Potential Generation (A-delta / C-fibers) Depolarization->AP_Gen Analgesia Analgesic/Cooling Sensation (Central Processing) AP_Gen->Analgesia AMTB AMTB/BCTC (Antagonist Control) AMTB->TRPM8_Open Blocks

Figure 1: Hypothesized signaling cascade. N-B3IB binds TRPM8, inducing Ca2+ influx.[1] This pathway must be blocked by AMTB to confirm specificity.

Experimental Verification Protocols

As a Senior Scientist, you must not rely on a single assay. We employ a "Triangulation Strategy" :

  • Fluorometric Imaging: High-throughput confirmation of activation.[1]

  • Electrophysiology (Patch Clamp): The "Gold Standard" for biophysical mechanism.[1]

  • Selectivity Profiling: Ruling out "burning" receptors (TRPV1).[1]

Protocol A: Ratiometric Calcium Imaging (Fura-2 AM)

Purpose: To determine the EC50 and efficacy of N-B3IB compared to Menthol.[1]

Materials:

  • HEK-293 cells stably expressing hTRPM8 (inducible).[1]

  • Dye: Fura-2 AM (Ratiometric dye is superior to Fluo-4 for eliminating artifacts).[1]

  • Buffer: HBSS with 20mM HEPES, pH 7.4.

  • Controls: Menthol (1 mM max), AMTB (10 µM, Antagonist).

Step-by-Step Workflow:

  • Loading: Incubate cells with 2 µM Fura-2 AM for 45 mins at 37°C. Wash 3x with HBSS.

  • Baseline: Measure fluorescence ratio (340/380 nm excitation) for 30 seconds to establish resting Ca2+.

  • Challenge (Agonist): Inject N-B3IB (concentration range: 10 nM – 100 µM).

    • Critical Check: If response is immediate, it suggests receptor activation. If delayed (>30s), suspect membrane disruption/toxicity.

  • Validation (Antagonist): Pre-incubate a separate set of wells with 10 µM AMTB for 10 mins.

    • Success Criteria: N-B3IB response must be abolished by AMTB.[1] If N-B3IB signal persists in the presence of AMTB, the mechanism is OFF-TARGET (Fail).[1]

  • Calibration: Terminate with Ionomycin (Max signal) followed by EGTA/Tris (Min signal) to quantify absolute [Ca2+].

Protocol B: Whole-Cell Patch Clamp Analysis

Purpose: To verify the voltage-dependence and rectification characteristic of TRPM8.

Setup:

  • Rig: Axon MultiClamp 700B.

  • Pipette Solution: 140 mM CsCl (to block K+ channels), 10 mM EGTA.

  • Extracellular Solution: Standard Tyrode’s solution.[1]

Execution:

  • Seal Formation: Achieve GΩ seal and break-in (Whole-cell mode).

  • Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms.

  • Perfusion: Apply 10 µM N-B3IB.

  • Analysis:

    • Rectification: TRPM8 agonists typically enhance outward currents (at +V) more strongly than inward currents.[1] Look for strong outward rectification .

    • Voltage Shift: N-B3IB should shift the voltage activation curve toward negative potentials (making the channel open at physiological voltages).

Protocol C: Selectivity "Counter-Screen"

Purpose: To ensure N-B3IB is a "Cooling" agent and not a "Burning" agent.[1]

Assay TargetAgonist ControlN-B3IB Outcome RequirementInterpretation
TRPV1 (Heat/Pain)Capsaicin (1 µM)No Response Essential for non-irritating profile.[1]
TRPA1 (Irritant)Mustard Oil (100 µM)No Response Essential to avoid "prickling" sensation.[1]
Mock Cells (No TRP)ATP (Endogenous)No Response Rules out non-specific toxicity/pores.[1]

Data Interpretation & Troubleshooting

The "Self-Validating" Workflow

Use the following logic flow to interpret your results. This ensures you do not publish false positives.[1]

Logic_Flow Start Start Verification Ca_Flux Experiment 1: Calcium Flux (HEK-TRPM8) Start->Ca_Flux Is_Active Is there Ca2+ increase? Ca_Flux->Is_Active Check_Antagonist Experiment 2: Block with AMTB? Is_Active->Check_Antagonist Yes Fail_Inactive FAIL: Inactive Compound Is_Active->Fail_Inactive No Patch_Clamp Experiment 3: Patch Clamp (I-V Curve) Check_Antagonist->Patch_Clamp Yes (Signal blocked) Fail_OffTarget FAIL: Non-Specific / Toxic Check_Antagonist->Fail_OffTarget No (Signal persists) Rectification Outward Rectification? Patch_Clamp->Rectification Selectivity Experiment 4: TRPV1/TRPA1 Screen Rectification->Selectivity Yes Rectification->Fail_OffTarget Linear/Leak Clean_Profile No Off-Target Activity? Selectivity->Clean_Profile Success VERIFIED: Selective TRPM8 Agonist Clean_Profile->Success Yes Fail_Dirty CAUTION: Dirty Profile (Irritant) Clean_Profile->Fail_Dirty No

Figure 2: Decision logic for validating N-B3IB mechanism. Every "Yes" requires a control to confirm.

Common Pitfalls
  • Solubility Artifacts: N-B3IB is highly lipophilic.[1] Ensure DMSO concentration is <0.1% in the final assay buffer.[1] High DMSO alone can sensitize TRP channels.[1]

  • Desensitization: TRPM8 desensitizes rapidly upon Ca2+ entry.[1] Do not re-use cells or wells.[1] Apply agonist once.[1]

  • False Negatives (Temperature): TRPM8 activity is temperature-dependent.[1] Perform assays at 22°C (Room Temp) . If performed at 37°C, the threshold for activation is higher, and you may miss the agonist effect of N-B3IB.

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.[1] Nature, 416(6876), 52-58.[1] Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay.[1] British Journal of Pharmacology, 141(4), 737-745.[1] Link[1]

  • Sherkheli, M. A., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship.[1][2][3][4] Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242-253. Link

  • Almaraz, L., Manenschijn, J. A., de la Peña, E., & Viana, F. (2014). TRPM8. Handbook of Experimental Pharmacology, 222, 547–579. Link[1]

  • PubChem Database. (2025).[1] Compound Summary: 3-isopropoxybenzamide derivatives.[1][5] National Library of Medicine.[1] Link

Sources

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